![molecular formula C7H12ClNO2 B2617243 (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2307733-71-5](/img/structure/B2617243.png)

(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

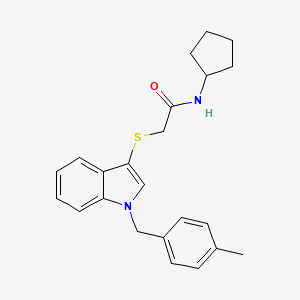

“(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2187426-54-4 . It is a powder form and has a molecular weight of 163.6 .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids play a crucial role in microbial metabolism, acting both as precursors for various industrial chemicals and as microbial inhibitors. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is essential for metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Its roles in lipid and glucose metabolism regulation suggest its potential in treating metabolic disorders such as diabetes and obesity. Further research on CGA could optimize its biological and pharmacological effects, making it a valuable natural food additive or pharmaceutical agent (Naveed et al., 2018).

Hydroxycinnamic Acids: Antioxidant Properties

Hydroxycinnamic acids (HCAs) are notable for their significant biological properties, including antioxidant activity. Studies focused on the structure-activity relationships of HCAs have aimed to generate more potent antioxidant molecules through medicinal chemistry, emphasizing the importance of unsaturated bonds and specific modifications to enhance activity (Razzaghi-Asl et al., 2013).

Biotechnological Routes Based on Lactic Acid

Lactic acid, derived from biomass fermentation, is pivotal for producing biodegradable polymers and serves as a green chemistry feedstock. It facilitates the production of valuable chemicals such as pyruvic acid and acrylic acid, showcasing the versatility of carboxylic acids in biotechnological applications for sustainable industrial processes (Gao, Ma, & Xu, 2011).

Organic Acids in Industrial Applications

Organic acids, such as formic, acetic, citric, and lactic acids, offer alternative strategies for acidizing operations in carbonate and sandstone formations, circumventing the limitations of hydrochloric acid. Their applications extend to formation damage removal, dissolution processes, and corrosion inhibition, highlighting the broad utility of carboxylic acids in enhancing oil and gas operations while mitigating environmental impact (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Propiedades

IUPAC Name |

(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-5-1-4-2-7(4,3-5)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5+,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPIZXLVOZDBNB-JTSQCNDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2(CC1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@]2(C[C@@H]1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

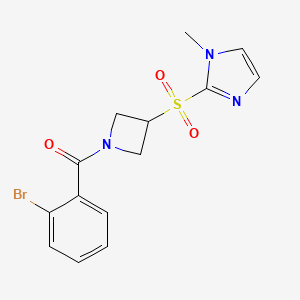

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)

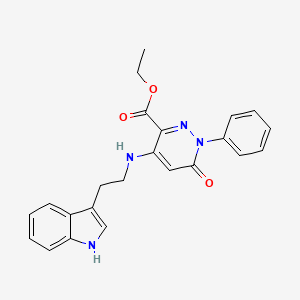

![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)

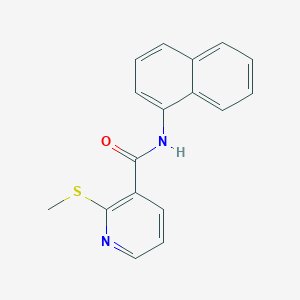

![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)

![N-Ethyl-N-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2617177.png)